molecular formula C29H45O2P B12882441 Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12882441
M. Wt: 456.6 g/mol
InChI Key: TYKBZBVSDHTCRS-UHFFFAOYSA-N
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Description

Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its application in various catalytic processes. This compound is characterized by its bulky structure, which imparts unique steric and electronic properties, making it highly effective in facilitating cross-coupling reactions and other catalytic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions to introduce the phosphine moiety onto the biphenyl scaffold. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

    Cross-Coupling: It is highly effective in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, in cross-coupling reactions, the products are often biaryl compounds or amines, depending on the nature of the coupling partners.

Scientific Research Applications

Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. The bulky structure of the ligand provides steric hindrance, which can enhance the selectivity and efficiency of the catalyst. The phosphine moiety coordinates with the metal center, facilitating the activation of substrates and promoting the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
  • 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl

Uniqueness

Diisopropyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and reactivity compared to other phosphine ligands.

Properties

Molecular Formula

C29H45O2P

Molecular Weight

456.6 g/mol

IUPAC Name

[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C29H45O2P/c1-17(2)22-15-23(18(3)4)27(24(16-22)19(5)6)28-25(30-11)13-14-26(31-12)29(28)32(20(7)8)21(9)10/h13-21H,1-12H3

InChI Key

TYKBZBVSDHTCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)C)C(C)C)OC)OC)C(C)C

Origin of Product

United States

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